ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
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Overview
Description
Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions for synthesizing this compound would involve the use of appropriate brominating and fluorinating agents to introduce the bromo and fluoro substituents, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reagents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is unique due to the specific combination of bromo, fluoro, and methyl substituents on the indole ring. This unique structure can result in distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of halogen atoms (bromine and fluorine) in this compound enhances its reactivity and biological potency compared to other indoles .
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H10BrFNO2 |
Molecular Weight | 286.10 g/mol |
CAS Number | 1912445-96-5 |
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, indole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanisms of action often involve apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of an indole derivative on MCF-7 cells, revealing an IC50 value of approximately 10 µM, indicating strong activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role as an antimicrobial agent .
Table: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Ethyl 4-bromo... | 15 | Staphylococcus aureus |
Ethyl 4-bromo... | 20 | Escherichia coli |
Standard Antibiotic | 30 | Staphylococcus aureus |
Standard Antibiotic | 40 | Escherichia coli |
Antiviral Potential
Emerging research indicates that indole derivatives may serve as antiviral agents. Studies have suggested that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction: Activation of caspases leading to programmed cell death has been observed in cancer cell lines treated with related indoles.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.
Properties
IUPAC Name |
ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQCHZYOXPWTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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